molecular formula C12H27O3P B093591 Diethyl octylphosphonate CAS No. 1068-07-1

Diethyl octylphosphonate

Cat. No. B093591
CAS RN: 1068-07-1
M. Wt: 250.31 g/mol
InChI Key: MVDVRXOWIPONFY-UHFFFAOYSA-N
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Description

Diethyl octylphosphonate is a type of organophosphorus compound that is not directly discussed in the provided papers. However, related compounds with similar functional groups, such as diethyl vinylphosphonate and diethyl alkenylphosphonate, have been synthesized and studied for their chemical properties and potential applications . These compounds are part of a broader class of phosphonates that are known for their versatility in chemical reactions and their utility in various industrial and research applications.

Synthesis Analysis

The synthesis of related diethyl phosphonate compounds involves various methods. For instance, diethyl vinylphosphonate can be synthesized through the reaction of diethyl phosphite with alkenes . Another example is the synthesis of diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate, which was achieved with high yield and regioselectivity through a 1,3-dipolar cycloaddition reaction, a process known as "click chemistry" . These methods demonstrate the chemical flexibility and reactivity of diethyl phosphonate derivatives.

Molecular Structure Analysis

The molecular structure of diethyl phosphonate derivatives is characterized by the presence of a phosphorus atom bonded to two ethoxy groups and a variable R group, which defines the specific properties of the compound. For example, diethyl (1-hydroxy-2-butynyl)phosphonate exhibits nearly tetrahedral geometry around the phosphorus atom and features intermolecular and intramolecular hydrogen bonding . The crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate was determined by X-ray diffraction, revealing a dihedral angle between the phenyl group and the isoxazoline ring .

Chemical Reactions Analysis

Diethyl phosphonate derivatives participate in various chemical reactions. For instance, diethyl vinylphosphonate can react with amines to form addition products, which can undergo dealkylation to yield zwitterionic ethyl 2-(alkylammonio)ethylphosphonates . The Emmons-Horner Wittig reaction is another example where diethyl phosphonates are used as reagents to convert aldehydes and ketones into α,β-unsaturated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl phosphonate derivatives are influenced by their molecular structure. For example, the thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate was studied using thermogravimetric analysis, and its chemical behavior was examined through HOMO-LUMO analysis and other global reactivity descriptors . The anticorrosion properties of diethyl (phenylamino) methyl) phosphonate derivatives were investigated, showing that these compounds can act as effective corrosion inhibitors for carbon steel in acidic media .

Scientific Research Applications

  • Synthesis and Structural Applications : A study by Tayama et al. (2004) presented a method for synthesizing organophosphonates from alkenes and dialkyl phosphites. They demonstrated the production of diethyl octylphosphonate using Mn(II) under air, achieving a 78% yield. This process is significant for the facile synthesis of organophosphonates, which have various applications in organic synthesis and materials science (Tayama et al., 2004).

  • Corrosion Inhibition : Gupta et al. (2017) investigated the use of α-aminophosphonates, including diethyl octylphosphonate, as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds showed significant inhibition efficiency, indicating their potential in industrial applications like metal pickling processes (Gupta et al., 2017).

  • Flame Retardant Properties : Nguyen et al. (2014) explored the use of piperazine-phosphonates, including derivatives of diethyl octylphosphonate, as flame retardants for cotton fabric. Their research focused on understanding the thermal decomposition mechanisms of treated fabrics, highlighting the potential of these compounds in enhancing fire safety in textiles (Nguyen et al., 2014).

  • Synthesis of Polymers : Salzinger et al. (2011) reported the use of diethyl vinylphosphonate, a related compound, in the synthesis of high-molecular-weight polymers. They used trivalent cyclopentadienyl lanthanide complexes for polymerization, which could have implications for the synthesis and applications of diethyl octylphosphonate-based polymers (Salzinger et al., 2011).

Safety And Hazards

Diethyl octylphosphonate can cause skin irritation and serious eye irritation . It is recommended to wash hands thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection . If skin or eye irritation occurs, it is advised to get medical attention .

properties

IUPAC Name

1-diethoxyphosphoryloctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDVRXOWIPONFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074442
Record name Phosphonic acid, octyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl octylphosphonate

CAS RN

1068-07-1
Record name Diethyl P-octylphosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1068-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl octylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, octyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl octylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
K Gosling - 1962 - search.proquest.com
The original object of the research was the preparation of the then unknown alkyl phosphinates with the hope that these compounds would prove to be as reactive and useful as the …
Number of citations: 0 search.proquest.com
O Tayama, A Nakano, T Iwahama… - The Journal of …, 2004 - ACS Publications
… Thus, the reaction of 1-octene with diethyl phosphite in the presence of Mn(OAc) 2 (5 mol %) under air at 90 C led to diethyl octylphosphonate (78%) and diethyl (2-hexyl)…
Number of citations: 116 pubs.acs.org
Y Wang, PH Mutin, JG Alauzun - Beilstein journal of …, 2019 - beilstein-journals.org
… ) with different amounts of diethyl octylphosphonate (0.02, 0.05… of acetophenone, diethyl octylphosphonate did not react with … exact same conditions but without diethyl octylphosphonate. …
Number of citations: 5 www.beilstein-journals.org
M Besançon, Y Wang, H Mutin, JG Alauzun… - Journal of Sol-Gel …, 2023 - Springer
… For the polypropylene-based composite, the titanium phosphonate fillers synthesized from diethyl octylphosphonate (DEOP) exhibited an average size of 900 nm and appeared well-…
Number of citations: 0 link.springer.com
HC Fisher, O Berger, F Gelat… - Advanced Synthesis & …, 2014 - Wiley Online Library
… Similarly, diethyl H-phosphonate (1.2 equiv.) alone gave only a 42% isolated yield of diethyl octylphosphonate, reinforcing the idea that excess reagent is necessary in Ishii’s …
Number of citations: 50 onlinelibrary.wiley.com
Y Wang, JG Alauzun, PH Mutin - Chemistry of Materials, 2020 - ACS Publications
… (37) Recently, we used a nonhydrolytic route involving the reaction of titanium isopropoxide, acetophenone and diethyl octylphosphonate to prepare mesoporous titania-phosphonate …
Number of citations: 17 pubs.acs.org
CJ Bodson, SD Lambert, C Alié, X Cattoën… - Microporous and …, 2010 - Elsevier
… In particular, the role of the solvent was assessed, and also the influence of the chelating ethylenediamine moiety, by comparison with gels obtained with diethyl-octylphosphonate (POC…
Number of citations: 21 www.sciencedirect.com
SY Wu, JE Casida - Phosphorus, Sulfur, and Silicon and the …, 1995 - Taylor & Francis
… 31P NMR indicated that the starting material 1 was completely transformed into two phosphorus-containing products: diethyl octylphosphonate and diethyl ethylphosphonate in the ratio …
Number of citations: 14 www.tandfonline.com
TH Siddall III - The Journal of Physical Chemistry, 1960 - ACS Publications
Various esters that contain phosphorus havebeen investigated as extractants for actinideand rare earth elements and for nitric acid. The author also has in process of publication a …
Number of citations: 5 pubs.acs.org
F Björkling, A Dahl, S Patkar, M Zundel - Bioorganic & medicinal chemistry, 1994 - Elsevier
Ethyl hexylchlorophosphonate and analogues thereof were investigated as inhibitors of lipases. Both microbial and mammalian lipases were irreversibly inhibited. The inhibition could …
Number of citations: 44 www.sciencedirect.com

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